molecular formula C23H22N8O B13763674 Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- CAS No. 65059-82-7

Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-

Cat. No.: B13763674
CAS No.: 65059-82-7
M. Wt: 426.5 g/mol
InChI Key: GTWNRNLEDHVBFL-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is a complex organic compound featuring an imidazole ring, azo linkage, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- typically involves multiple steps, including the formation of the imidazole ring, azo coupling, and subsequent functionalization. The imidazole ring can be synthesized through cyclization reactions involving amido-nitriles under mild conditions . The azo coupling is achieved by reacting the imidazole derivative with diazonium salts under controlled conditions to form the azo linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring and azo linkage play crucial roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and azo compounds, such as:

  • Imidazole
  • 2-Methylimidazole
  • Azo dyes like Methyl Orange and Congo Red

Uniqueness

Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not observed in simpler imidazole or azo compounds .

Properties

CAS No.

65059-82-7

Molecular Formula

C23H22N8O

Molecular Weight

426.5 g/mol

IUPAC Name

N-[5-[benzyl(ethyl)amino]-2-[(4,5-dicyano-1-methylimidazol-2-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C23H22N8O/c1-4-31(15-17-8-6-5-7-9-17)18-10-11-19(20(12-18)26-16(2)32)28-29-23-27-21(13-24)22(14-25)30(23)3/h5-12H,4,15H2,1-3H3,(H,26,32)

InChI Key

GTWNRNLEDHVBFL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=C(N3C)C#N)C#N)NC(=O)C

Origin of Product

United States

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